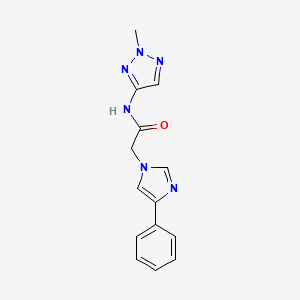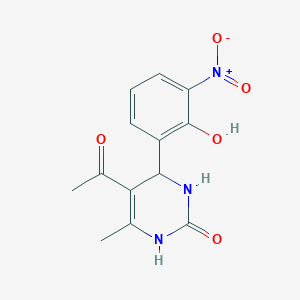
2,7,7-TRIMETHYL-3-(MORPHOLINE-4-CARBONYL)-4-(4-NITROPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE
概要
説明
2,7,7-TRIMETHYL-3-(MORPHOLINE-4-CARBONYL)-4-(4-NITROPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE is a complex organic compound that belongs to the class of hexahydroquinolines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,7-TRIMETHYL-3-(MORPHOLINE-4-CARBONYL)-4-(4-NITROPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE typically involves multi-step organic reactions. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an amine. The reaction conditions often require a catalyst and specific temperature control to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters such as temperature, pressure, and pH. The use of automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group, using reagents like sodium hydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
In biological research, derivatives of this compound may exhibit significant biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, this compound and its derivatives can be explored for potential therapeutic applications, including drug development for various diseases.
Industry
In the industrial sector, this compound may find applications in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of 2,7,7-TRIMETHYL-3-(MORPHOLINE-4-CARBONYL)-4-(4-NITROPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through pathways such as inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways.
類似化合物との比較
Similar Compounds
- 2,7,7-TRIMETHYL-3-(MORPHOLINE-4-CARBONYL)-4-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE
- 2,7,7-TRIMETHYL-3-(MORPHOLINE-4-CARBONYL)-4-(4-METHOXYPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE
Uniqueness
The presence of the nitro group in 2,7,7-TRIMETHYL-3-(MORPHOLINE-4-CARBONYL)-4-(4-NITROPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE distinguishes it from other similar compounds. This functional group can significantly influence the compound’s reactivity and biological activity.
特性
IUPAC Name |
2,7,7-trimethyl-3-(morpholine-4-carbonyl)-4-(4-nitrophenyl)-1,4,6,8-tetrahydroquinolin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5/c1-14-19(22(28)25-8-10-31-11-9-25)20(15-4-6-16(7-5-15)26(29)30)21-17(24-14)12-23(2,3)13-18(21)27/h4-7,20,24H,8-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCKKCBMNDKKAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N-propylglycinamide](/img/structure/B4054053.png)

![2-(1-Allyl-2-oxoindolin-3-ylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B4054067.png)
![2-(4-chloro-2-methylphenoxy)-N-{2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)oxy]ethyl}acetamide](/img/structure/B4054070.png)
![ethyl 1-(3,5-dimethoxybenzyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4054082.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4054094.png)
![N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}-3-(2-METHYLPROPANAMIDO)BENZAMIDE](/img/structure/B4054096.png)


![2-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenol](/img/structure/B4054117.png)
![ethyl 4-(2-methoxyethyl)-1-[3-(methylthio)benzyl]-4-piperidinecarboxylate](/img/structure/B4054131.png)
![2-{4-[4-(MORPHOLIN-4-YL)PHTHALAZIN-1-YL]PHENOXY}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE](/img/structure/B4054139.png)
![2-Chloro-5-[[[[4-(1-methylpropoxy)benzoyl ]amino]thioxomethyl ]amino]-benzoic acid](/img/structure/B4054143.png)
